molecular formula C28H23N3OS B409203 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 332127-58-9

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B409203
CAS No.: 332127-58-9
M. Wt: 449.6g/mol
InChI Key: HVELMMJVRXZNBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound with potential applications in various fields such as pharmaceuticals, materials science, and chemical research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with cyano, phenyl, and p-tolyl groups, as well as an acetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyridine Ring: Starting with a suitable precursor, the pyridine ring is constructed through cyclization reactions.

    Introduction of Substituents: The cyano, phenyl, and p-tolyl groups are introduced through various substitution reactions.

    Formation of the Acetamide Moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under controlled conditions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion to amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. For example, it may bind to a particular enzyme’s active site, altering its activity and affecting downstream biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-phenyl-acetamide
  • 2-(3-Cyano-6-phenyl-4-p-tolyl-pyridin-2-ylsulfanyl)-N-o-tolyl-acetamide

Uniqueness

2-((3-Cyano-6-phenyl-4-(p-tolyl)pyridin-2-yl)thio)-N-(m-tolyl)acetamide is unique due to its specific substitution pattern on the pyridine ring and the presence of the m-tolyl group in the acetamide moiety. This unique structure may confer distinct chemical and biological properties compared to similar compounds.

Properties

CAS No.

332127-58-9

Molecular Formula

C28H23N3OS

Molecular Weight

449.6g/mol

IUPAC Name

2-[3-cyano-4-(4-methylphenyl)-6-phenylpyridin-2-yl]sulfanyl-N-(3-methylphenyl)acetamide

InChI

InChI=1S/C28H23N3OS/c1-19-11-13-21(14-12-19)24-16-26(22-8-4-3-5-9-22)31-28(25(24)17-29)33-18-27(32)30-23-10-6-7-20(2)15-23/h3-16H,18H2,1-2H3,(H,30,32)

InChI Key

HVELMMJVRXZNBC-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC(=C3)C)C4=CC=CC=C4

Origin of Product

United States

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